2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide is a complex organic compound that features a unique combination of oxazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting with the preparation of the oxazole and triazole intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is often formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide
- **3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of oxazole and triazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H27N5O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C21H27N5O2/c1-12(2)10-16-6-8-17(9-7-16)13(3)20-23-21(25-24-20)22-19(27)11-18-14(4)26-28-15(18)5/h6-9,12-13H,10-11H2,1-5H3,(H2,22,23,24,25,27) |
InChI Key |
RDJKFIGQAMFACL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NNC(=N2)C(C)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.